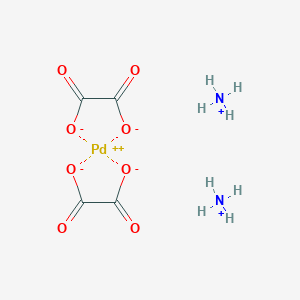
Diammonium bis(oxalato)palladate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium bis(oxalato)palladate(2-) is a coordination compound consisting of palladium(II) ion coordinated with two oxalate ligands and two ammonium ions. The chemical formula for this compound is (NH4)2[Pd(C2O4)2]. It is known for its applications in various fields, including catalysis and materials science.
Preparation Methods
Diammonium bis(oxalato)palladate(2-) can be synthesized through several methods. One common synthetic route involves the reaction of palladium(II) chloride with oxalic acid in the presence of ammonium hydroxide. The reaction proceeds as follows:
[ \text{PdCl}_2 + 2 \text{C}_2\text{O}_4^{2-} + 2 \text{NH}_4^+ \rightarrow (NH_4)_2[Pd(C_2O_4)_2] + 2 \text{Cl}^- ]
Another method involves the reaction of palladium(II) oxide with oxalic acid and ammonium hydroxide. The reaction conditions typically require an aqueous medium and controlled temperature to ensure the formation of the desired product.
Chemical Reactions Analysis
Diammonium bis(oxalato)palladate(2-) undergoes various chemical reactions, including:
Substitution Reactions: The oxalate ligands can be substituted by other ligands such as chloride or nitrate under appropriate conditions.
Reduction Reactions: The palladium(II) center can be reduced to palladium(0) using reducing agents like hydrogen gas or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the palladium(II) center is oxidized to higher oxidation states.
Common reagents used in these reactions include hydrochloric acid, nitric acid, hydrogen gas, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diammonium bis(oxalato)palladate(2-) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Materials Science: The compound is utilized in the synthesis of palladium-based materials, which have applications in electronics and nanotechnology.
Biological Studies: It is studied for its potential cytotoxic effects and interactions with biological molecules.
Industrial Applications: The compound is used in the production of palladium-based catalysts for industrial processes.
Mechanism of Action
The mechanism of action of diammonium bis(oxalato)palladate(2-) involves the coordination of palladium(II) with oxalate ligands. The oxalate ligands stabilize the palladium(II) center and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Diammonium bis(oxalato)palladate(2-) can be compared with other palladium(II) oxalate complexes, such as potassium bis(oxalato)palladate(2-) and silver bis(oxalato)palladate(2-). These compounds share similar coordination environments but differ in their counterions and specific applications. The uniqueness of diammonium bis(oxalato)palladate(2-) lies in its ammonium counterions, which can influence its solubility and reactivity.
Similar compounds include:
- Potassium bis(oxalato)palladate(2-)
- Silver bis(oxalato)palladate(2-)
- Palladium(II) oxalate complexes with different ligands
Properties
Molecular Formula |
C4H8N2O8Pd |
|---|---|
Molecular Weight |
318.54 g/mol |
IUPAC Name |
diazanium;oxalate;palladium(2+) |
InChI |
InChI=1S/2C2H2O4.2H3N.Pd/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;/q;;;;+2/p-2 |
InChI Key |
LCIXDUJWYFCUSK-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















